molecular formula C17H14BrNO3 B10934568 4-Bromo-3,5-bis(3-methoxyphenyl)-1,2-oxazole

4-Bromo-3,5-bis(3-methoxyphenyl)-1,2-oxazole

Cat. No.: B10934568
M. Wt: 360.2 g/mol
InChI Key: GXDWFSAPCPSDQO-UHFFFAOYSA-N
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Description

3-[4-BROMO-3-(3-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER is a complex organic compound that features a brominated isoxazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-BROMO-3-(3-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like toluene or ethanol, and bases such as potassium carbonate .

Chemical Reactions Analysis

Types of Reactions

3-[4-BROMO-3-(3-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

3-[4-BROMO-3-(3-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-BROMO-3-(3-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-BROMO-3-(3-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER is unique due to the presence of both a brominated isoxazole ring and a methoxyphenyl group, which confer specific chemical and biological properties not found in the similar compounds listed above .

Properties

Molecular Formula

C17H14BrNO3

Molecular Weight

360.2 g/mol

IUPAC Name

4-bromo-3,5-bis(3-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C17H14BrNO3/c1-20-13-7-3-5-11(9-13)16-15(18)17(22-19-16)12-6-4-8-14(10-12)21-2/h3-10H,1-2H3

InChI Key

GXDWFSAPCPSDQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=NO2)C3=CC(=CC=C3)OC)Br

Origin of Product

United States

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